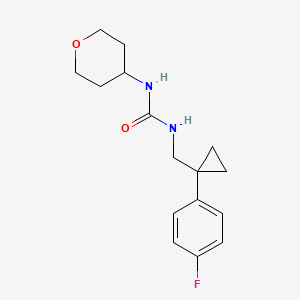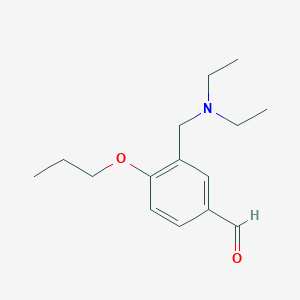
3-Diethylaminomethyl-4-propoxy-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Diethylaminomethyl-4-propoxy-benzaldehyde” is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Diethylaminomethyl-4-propoxy-benzaldehyde” consists of 15 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .科学的研究の応用
Overview of Advanced Oxidation Processes for Compound Degradation
The degradation of various compounds via advanced oxidation processes (AOPs) has been extensively studied to address water scarcity and environmental pollution. AOP systems target the efficient breakdown of recalcitrant compounds in aqueous mediums. This process is crucial for understanding the kinetics, mechanisms, and by-products generated during degradation. The study of acetaminophen degradation by AOPs highlights the generation of several toxic by-products such as benzaldehyde, which poses significant ecological risks if released untreated into the environment. The use of computational methods, including the Fukui function, aids in predicting the most reactive sites on molecules and understanding degradation pathways, offering insights into improving the degradation efficacy of AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide
Benzene-1,3,5-tricarboxamide (BTA) derivatives have gained prominence in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. These structures have applications ranging from nanotechnology and polymer processing to biomedical fields. The adaptability of BTAs as a supramolecular building block is evident in their commercial applications and the potential for future innovations (Cantekin, de Greef, & Palmans, 2012).
Enzymatic Remediation of Organic Pollutants
The enzymatic approach to the remediation of organic pollutants offers an effective strategy for dealing with compounds of recalcitrant nature. The use of enzymes, in conjunction with redox mediators, significantly enhances the degradation efficiency of these compounds. This method showcases the potential for a wide range of applications, including the degradation of aromatic compounds present in industrial effluents. The exploration of enzymes such as laccases, peroxidases, and others in the presence of redox mediators highlights a future direction in environmental remediation technologies (Husain & Husain, 2007).
Antioxidant and Anti-inflammatory Properties of Benzoxazole Derivatives
Benzoxazole derivatives have been identified as compounds with significant antioxidant and anti-inflammatory properties. Research indicates that these derivatives can serve as potent agents in combating oxidative stress and inflammation, suggesting a promising avenue for the development of new therapeutic agents. The exploration of benzoxazole derivatives in pharmacological research opens up potential for treating a range of conditions associated with oxidative stress and inflammation, offering a template for further development of novel therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Safety And Hazards
特性
IUPAC Name |
3-(diethylaminomethyl)-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-9-18-15-8-7-13(12-17)10-14(15)11-16(5-2)6-3/h7-8,10,12H,4-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMCXIOCQWBLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylaminomethyl-4-propoxy-benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
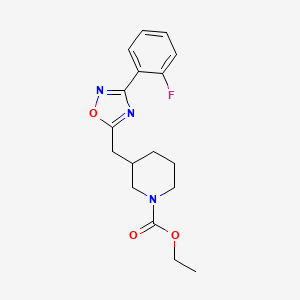
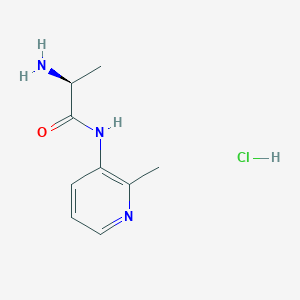
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2807860.png)
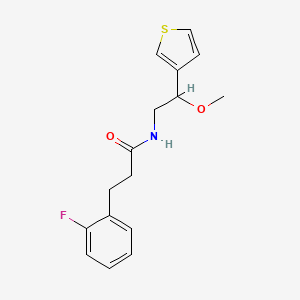
![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)
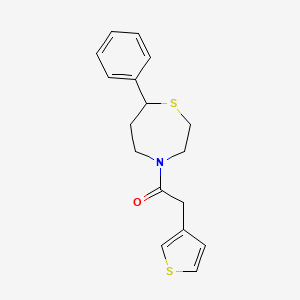
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)
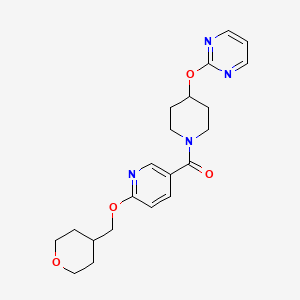

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
